molecular formula C19H16ClFN2O3 B2490509 methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate CAS No. 1251597-17-7

methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

Cat. No. B2490509
CAS RN: 1251597-17-7
M. Wt: 374.8
InChI Key: KOAJCCCPDPXHMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline derivatives are synthesized through various methods, including the practical synthesis of related compounds, as illustrated by Matsuoka et al. (1997), who developed a method for synthesizing ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, highlighting crucial steps like chlorination and intramolecular cyclization (Matsuoka et al., 1997).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, a bicyclic compound consisting of a benzene ring fused to a pyridine ring. Advanced structural analysis techniques, including X-ray crystallography, are often employed to elucidate the detailed molecular structure of such compounds, providing insights into their chemical behavior and potential applications.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their complex chemical properties. Studies, such as those on the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, reveal the compound's potential as dyes for liquid crystal displays, indicating a wide range of chemical reactivity and applicability in different domains (Bojinov & Grabchev, 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-fluoroacetophenone", "ethylamine", "2-chloro-3-nitrobenzoic acid", "methylamine", "2-amino-4-chloro-6-methoxyquinoline" ], "Reaction": [ "Step 1: Synthesis of 4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylic acid by reacting 4-fluoroacetophenone with ethylamine to form 1-(4-fluorophenyl)ethylamine, which is then reacted with 2-amino-4-chloro-6-methoxyquinoline to form the intermediate compound.", "Step 2: Reduction of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-aminobenzoic acid using a reducing agent such as sodium dithionite.", "Step 3: Synthesis of methyl 2-chloro-3-aminobenzoate by reacting 2-chloro-3-aminobenzoic acid with methylamine.", "Step 4: Synthesis of methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate by coupling the intermediate compounds obtained in steps 1 and 3 using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)." ] }

CAS RN

1251597-17-7

Molecular Formula

C19H16ClFN2O3

Molecular Weight

374.8

IUPAC Name

methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H16ClFN2O3/c1-10(11-3-6-13(21)7-4-11)22-17-14-9-12(20)5-8-15(14)23-18(24)16(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24)

InChI Key

KOAJCCCPDPXHMX-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC

solubility

not available

Origin of Product

United States

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